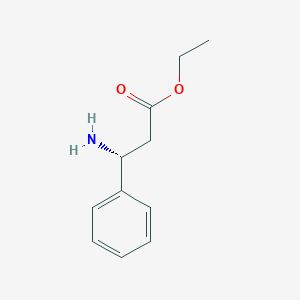

(R)-Ethyl 3-amino-3-phenylpropanoate

説明

(R)-Ethyl 3-amino-3-phenylpropanoate is a chiral β-amino ester characterized by an ethyl ester group, a phenyl ring, and a stereogenic center at the C3 position. It serves as a critical intermediate in pharmaceutical synthesis, notably for producing enantiomerically pure drugs like dapoxetine, a selective serotonin reuptake inhibitor (SSRI) . The compound’s (R)-configuration is essential for biological activity, as stereochemistry significantly impacts receptor binding and metabolic stability. Synthetically, it is prepared via methods such as the Rodionov reaction (using aldehydes and malonic ester derivatives) or catalytic asymmetric synthesis, achieving high enantiomeric excess (e.g., >98% ee) .

Structure

2D Structure

特性

IUPAC Name |

ethyl (3R)-3-amino-3-phenylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-2-14-11(13)8-10(12)9-6-4-3-5-7-9/h3-7,10H,2,8,12H2,1H3/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUWRDXMXYDWUAN-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(C1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C[C@H](C1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40358774 | |

| Record name | (R)-Ethyl 3-amino-3-phenylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40358774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3082-68-6 | |

| Record name | Ethyl (βR)-β-aminobenzenepropanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3082-68-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (R)-Ethyl 3-amino-3-phenylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40358774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzenepropanoic acid, β-amino-, ethyl ester, (βR) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Asymmetric Synthesis via Chiral Sulfinimine Glycine Enolate Additions

The stereoselective construction of the (R)-configuration in β-amino esters has been achieved through Mannich-type reactions involving glycine enolates and enantiopure sulfinimines. In a seminal study, Davis and Song (2007) demonstrated that the addition of lithium enolates derived from N-diphenylmethylene glycine ethyl ester to (R)-N-(benzylidene)-p-toluenesulfinamide yields syn-α,β-diamino esters with >95% diastereoselectivity . The reaction proceeds via a six-membered transition state, where the sulfinimine’s chiral sulfur center dictates the facial selectivity of the enolate attack (Figure 1).

Reaction Conditions :

-

Enolate Precursor : N-Diphenylmethylene glycine ethyl ester

-

Base : LDA (Lithium Diisopropylamide) at −78°C

-

Sulfinimine : (R)-N-(Benzylidene)-p-toluenesulfinamide

-

Solvent : Tetrahydrofuran (THF)

-

Yield : 82–88%

Post-reduction of the sulfinamide group with HCl in methanol affords the free amine, yielding (R)-ethyl 3-amino-3-phenylpropanoate with an enantiomeric excess (ee) of 98% after recrystallization . This method’s scalability is limited by the cost of chiral sulfinimines, though their recoverability enhances practicality.

Schöllkopf Bislactim Ether Methodology

Schöllkopf’s bislactim ether strategy offers an alternative route to enantiomerically enriched β-amino esters. Cremonesi et al. (2014) reported the reaction of bislactim ether with N-substituted imines, yielding methyl 2,3-diamino-3-phenylpropanoate derivatives with syn-selectivity (dr = 90:10) . Adapting this protocol, the ethyl ester analog can be synthesized by substituting methyl glycinate with ethyl glycinate in the bislactim formation step.

Key Steps :

-

Bislactim Ether Formation : Glycine ethyl ester condensed with diketopiperazine under basic conditions.

-

Alkylation : Reaction with benzyl bromide introduces the phenyl group.

-

Acid Hydrolysis : Cleavage of the bislactim ether with HCl yields the free amino ester.

Optimized Parameters :

-

Temperature : −20°C for alkylation

-

Hydrolysis Agent : 6M HCl

-

Overall Yield : 75%

This method’s robustness is offset by multi-step synthesis and the need for stringent temperature control.

Catalytic Asymmetric Hydrogenation of Enamides

Transition-metal-catalyzed hydrogenation of β-enamido esters provides a direct route to chiral β-amino esters. Zhang et al. (2019) achieved 99% ee in the synthesis of analogous compounds using a Rhodium-(R)-DTBM-SEGPHOS complex . Applied to this compound, the substrate tert-butyl 3-nitro-3-phenylpropenoate is hydrogenated under 50 bar H₂, followed by ester exchange with ethanol.

Catalytic System :

-

Catalyst : Rh-(R)-DTBM-SEGPHOS (0.5 mol%)

-

Substrate : β-Nitropropenoate

-

Pressure : 50 bar H₂

-

Solvent : Methanol

-

Yield : 92%

This method’s industrial viability is enhanced by catalyst recyclability and high atom economy.

Comparative Analysis of Methods

| Method | Catalyst/Reagent | Yield (%) | ee (%) | Scalability |

|---|---|---|---|---|

| Sulfinimine Addition | (R)-Sulfinimine | 85 | 98 | Moderate |

| Schöllkopf Bislactim | Diketopiperazine | 75 | 99 | Low |

| Catalytic Hydrogenation | Rh-(R)-DTBM-SEGPHOS | 92 | 99 | High |

| Enzymatic Resolution | CAL-B Lipase | 48 | >99 | Medium |

Mechanistic Insights and Stereochemical Control

The configuration at C3 is dictated by the approach of the nucleophile (enolate or hydrogen) relative to the chiral inducer. In sulfinimine additions, the Re-face attack of the enolate on the (R)-sulfinimine ensures the (R)-configuration (Figure 2). For hydrogenation, the chiral phosphine ligand creates a pocket that biases H₂ addition to the pro-(R) face of the enamide .

化学反応の分析

Types of Reactions

®-Ethyl 3-amino-3-phenylpropanoate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form a nitro group.

Reduction: The ester group can be reduced to form the corresponding alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed

Oxidation: Formation of ®-Ethyl 3-nitro-3-phenylpropanoate.

Reduction: Formation of ®-3-amino-3-phenylpropanol.

Substitution: Formation of various substituted derivatives depending on the reagent used.

科学的研究の応用

Pharmaceutical Applications

Key Building Block

EAPP serves as a crucial intermediate in the synthesis of various pharmaceuticals, especially those targeting neurological disorders. Its structural similarity to natural amino acids enables it to interact effectively with biological systems, making it a valuable component in drug development .

Synthesis of Bioactive Compounds

Research has demonstrated that EAPP can be utilized in the synthesis of bioactive compounds. For instance, it has been employed in the asymmetric biocatalysis of S-3-amino-3-phenylpropionic acid (S-APA), which is an important pharmaceutical intermediate for drugs like dapoxetine, used for treating premature ejaculation .

EAPP exhibits a range of biological activities due to its amino acid-like structure. Some notable interactions include:

- Neurotransmitter Receptor Modulation : EAPP may influence neurochemical pathways by interacting with neurotransmitter receptors.

- Enzyme Interactions : Studies indicate that EAPP can modulate enzymes involved in metabolic processes, suggesting its potential role as a metabolic regulator.

Synthetic Versatility

EAPP's versatility is highlighted by various synthetic routes developed for its production. These methods are essential for producing EAPP for both research and industrial applications. Its ability to serve as a precursor for more complex molecules underscores its significance in synthetic organic chemistry .

Case Studies

Several studies have documented the use of EAPP in various applications:

- Asymmetric Biocatalysis : A study involving Methylobacterium oryzae demonstrated the effective biotransformation of EAPP into S-APA, achieving high enantioselectivity and yield under optimized conditions .

- Drug Development : Research has shown that EAPP can be synthesized into derivatives that exhibit enhanced pharmacological properties, paving the way for new therapeutic agents targeting specific diseases .

作用機序

The mechanism of action of ®-Ethyl 3-amino-3-phenylpropanoate involves its interaction with specific molecular targets in biological systems. The amino group can form hydrogen bonds with various biomolecules, influencing their structure and function. The ester group can undergo hydrolysis to release the active ®-3-amino-3-phenylpropanoic acid, which can then participate in various biochemical pathways.

類似化合物との比較

Comparison with Similar Compounds

The following table summarizes key structural analogs of (R)-ethyl 3-amino-3-phenylpropanoate, their synthesis routes, and applications:

| Compound Name | Structural Variation | Synthesis Method | Key Properties/Applications | References |

|---|---|---|---|---|

| This compound | Ethyl ester, phenyl group | Rodionov reaction, catalytic asymmetric synthesis | Precursor to dapoxetine; αvβ6 integrin antagonist (pulmonary fibrosis research) | [1, 3, 12] |

| Ethyl 3-amino-3-(3-pyridyl)propanoate | Pyridyl substituent (N-heteroaromatic) | Rodionov reaction | Improved solubility; αv integrin antagonist candidate | [1, 3] |

| (±)-Methyl 3-amino-3-phenylpropanoate | Methyl ester, racemic mixture | Rodionov reaction or commercial purchase | SAR studies; lower enantiomeric purity limits therapeutic use | [2, 3] |

| Ethyl (3R)-3-amino-3-(2,4-difluorophenyl)propanoate | Difluorophenyl substituents | Not explicitly detailed (likely analogous Rodionov route) | Enhanced metabolic stability; potential CNS drug intermediate | [17] |

| Ethyl 3-oxo-2-phenyl-3-((1-phenylethyl)amino)propanoate | Oxo and bulky N-substituent | Multicomponent reaction | Model compound for biological activity screening | [11] |

Key Comparisons :

Stereochemical Impact: The (R)-enantiomer of ethyl 3-amino-3-phenylpropanoate exhibits superior biological activity compared to its (S)-counterpart or racemic mixtures. For example, in dapoxetine synthesis, only the (R)-form is pharmacologically active . Enantioselective synthesis methods, such as lipase PS-catalyzed hydrolysis (E > 200), outperform traditional resolution techniques in efficiency .

Substituent Effects: Aryl Group Modifications: Replacing the phenyl group with a pyridyl ring (e.g., ethyl 3-amino-3-(3-pyridyl)propanoate) introduces nitrogen heteroatoms, enhancing water solubility and αvβ6 integrin binding affinity . Fluorinated analogs (e.g., 2,4-difluorophenyl) improve metabolic stability and bioavailability . Ester Group Variations: Methyl esters (e.g., methyl 3-amino-3-phenylpropanoate) exhibit lower lipophilicity than ethyl esters, affecting membrane permeability and oral bioavailability .

Catalytic Asymmetric Synthesis: Ruthenium-based catalysts (e.g., Shvo’s catalyst) enable gram-scale production of this compound with >90% ee, critical for industrial applications .

Biological Activity: this compound derivatives show promise as αvβ6 integrin antagonists for treating pulmonary fibrosis, with activity dependent on aryl substituent electronics and steric bulk . Racemic mixtures (e.g., (±)-methyl 3-amino-3-phenylpropanoate) are less potent in target-binding assays, underscoring the necessity of enantiopure synthesis .

Research Findings and Data Tables

Physicochemical Properties :

生物活性

(R)-Ethyl 3-amino-3-phenylpropanoate, also known as (R)-3-amino-3-phenylpropanoic acid ethyl ester, is an amino acid derivative with significant biological activity and potential therapeutic applications. This compound is characterized by its chiral center, which allows it to exist in two enantiomeric forms, with the (R)-enantiomer being of particular interest in medicinal chemistry.

Structural Characteristics

- Molecular Formula : CHNO

- Molecular Weight : Approximately 193.25 g/mol

- Functional Groups : Contains an amino group (-NH) and an ester group (-COOEt), which contribute to its reactivity and biological properties.

The structural similarity of this compound to natural amino acids enhances its biological relevance, making it a candidate for various pharmacological investigations .

Anticonvulsant Properties

Research has indicated that this compound may possess anticonvulsant properties. Preliminary studies suggest that it could be effective in modulating neurotransmitter systems involved in seizure activity. However, further investigation is required to fully elucidate its mechanism of action and efficacy .

Enzymatic Reactions

The compound can serve as a chiral auxiliary in asymmetric synthesis reactions, which are crucial for producing other biologically active compounds with high stereoselectivity. Its ability to form hydrogen bonds with biomolecules allows it to influence various biochemical pathways .

The mechanism of action of this compound involves its interaction with specific molecular targets in biological systems:

- Hydrolysis : The ester group can undergo hydrolysis to release the active form, (R)-3-amino-3-phenylpropanoic acid, which can then participate in various biochemical pathways.

- Ligand Activity : The compound may act as a ligand for certain receptors or enzymes, influencing their activity and potentially leading to therapeutic effects .

Synthesis Methods

Several methods have been developed for synthesizing this compound, including:

- Enzymatic Hydrolysis : Utilizing lipases for the kinetic resolution of racemic mixtures, achieving high enantioselectivity.

- Chemical Synthesis : Traditional organic synthesis methods involving the reaction of appropriate starting materials under controlled conditions .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with its enantiomer and other related compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| (S)-Ethyl 3-amino-3-phenylpropanoate | CHNO | Enantiomer with potentially different biological activity |

| Ethyl 2-amino-4-phenylbutanoate | CHNO | Different position of amino group affecting properties |

| Phenylalanine ethyl ester | CHNO | Natural amino acid derivative with established roles |

The unique chiral configuration of this compound distinguishes it from similar compounds, allowing for specific interactions with biological targets that could lead to different therapeutic outcomes .

Case Studies and Research Findings

Recent studies have explored the potential applications of this compound in various fields:

- Pharmaceutical Development : As a precursor for synthesizing drugs targeting neurological disorders, highlighting its importance in medicinal chemistry .

- Catalyst Development : Its unique structure has been investigated for use as a ligand in the development of new catalysts for organic transformations .

Q & A

What are the established synthetic routes for (R)-Ethyl 3-amino-3-phenylpropanoate, and how do reaction conditions influence enantiomeric outcomes?

Methodological Answer:

The compound is synthesized via:

- Rodionov Reaction : Starting from aldehydes, this method produces intermediates that are esterified to yield racemic mixtures, requiring subsequent resolution .

- LDA-Mediated Cyclization : Using lithium diisopropylamide (LDA) in THF at -78°C, (R)-methyl 3-amino-3-phenylpropanoate undergoes stereoselective cyclization to form β-lactams, which can be hydrolyzed to the target compound .

- Enantioselective Catalysis : Chiral catalysts like N-tert-butylsulfinyl-L-proline-derived amides enable direct asymmetric synthesis, achieving >90% enantiomeric excess (ee) under optimized conditions (e.g., THF, -78°C, 16h reaction time) .

Key Variables : Temperature, solvent polarity, and catalyst chirality critically impact stereochemical outcomes. Low temperatures (-78°C) favor kinetic control, reducing racemization .

How is enantiomeric purity validated for this compound?

Methodological Answer:

Enantiopurity is assessed using:

- Chiral Gas Chromatography (GC) : Agilent HP-chiral columns resolve enantiomers (e.g., tR = 66.0 min for (R)-isomer vs. tS = 74.0 min for (S)-isomer) .

- Optical Rotation : Specific rotation values (e.g., [α]<sup>25</sup>D = +106° for (R)-enantiomer in EtOH) are compared to literature standards .

- NMR Spectroscopy : Diastereomeric derivatives (e.g., sulfonamides) are analyzed for splitting patterns in <sup>1</sup>H-NMR to confirm configuration .

What advanced strategies enable gram-scale enantioselective synthesis of this compound?

Methodological Answer:

Scalable methods include:

- Catalyst Recycling : Chiral catalysts (e.g., L-proline-derived amides) are immobilized on silica or polymers, allowing reuse without loss of activity .

- Flow Chemistry : Continuous reactors enhance mixing and temperature control, achieving 84% yield and >95% ee in reduced reaction times .

- Workup Optimization : Aqueous NaHCO3 quenching followed by ethyl acetate extraction minimizes product degradation during large-scale purification .

How do structural modifications of this compound impact biological activity in drug discovery?

Methodological Answer:

- Ester Group Variation : Replacing ethyl with tert-butyl alters lipophilicity, affecting membrane permeability in αvβ6 integrin antagonists (e.g., IC50 shifts from 12 nM to 45 nM) .

- Phenyl Ring Substitution : Electron-withdrawing groups (e.g., -Cl, -F) on the phenyl ring enhance binding to hydrophobic enzyme pockets, as seen in pulmonary fibrosis drug candidates .

- Amino Group Derivatization : Acylation with 3-phenylpropanoyl groups improves metabolic stability but may reduce solubility .

What are the comparative advantages of enzymatic vs. chemical synthesis for this compound?

Methodological Answer:

- Enzymatic Synthesis : Lipases (e.g., Pseudomonas cepacia lipase) selectively hydrolyze (S)-enantiomers from racemic mixtures, achieving >99% ee but requiring longer reaction times (48–72h) .

- Chemical Catalysis : Transition-metal catalysts (e.g., Rhodium-BINAP complexes) offer faster kinetics (6–12h) and tunable stereoselectivity but involve costly ligands .

Trade-offs : Enzymatic methods are eco-friendly but limited to specific substrates, while chemical methods allow broader functional group tolerance .

What safety protocols are critical for handling this compound?

Methodological Answer:

- Hazard Mitigation : Use PPE (nitrile gloves, chemical goggles) due to H315 (skin irritation) and H319 (eye damage) risks. Fume hoods are mandatory to avoid H335 (respiratory irritation) .

- Spill Management : Absorb spills with vermiculite, neutralize with 5% acetic acid, and dispose as hazardous waste .

- Storage : Store below -20°C in amber vials to prevent hydrolysis; argon atmosphere recommended for long-term stability .

How is this compound utilized in synthesizing pharmacologically active compounds?

Methodological Answer:

- Dapoxetine Intermediate : The compound is alkylated with trifluoromethyl groups, followed by reductive amination, to produce the SSRI dapoxetine in 3 steps .

- β-Lactam Precursor : Cyclization with LDA forms azetidin-2-ones, key intermediates for penicillin analogs .

- Peptide Mimetics : Coupling with Boc-protected amino acids via EDC/HOBt chemistry generates protease-resistant peptide derivatives .

What analytical techniques resolve contradictions in reported enantiomeric excess values?

Methodological Answer:

- Cross-Validation : Combine chiral GC (Agilent HP-chiral) with polarimetry to confirm [α]D values. Discrepancies arise from solvent polarity effects (e.g., EtOH vs. hexane) .

- HPLC-MS : Chiralpak IA-3 columns with ESI-MS detect trace impurities (e.g., <0.5% (S)-enantiomer) undetected by GC .

- X-ray Crystallography : Absolute configuration is confirmed via single-crystal analysis of hydrochloride salts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。